

A Technical Guide to the Physical, Chemical, and Biological Properties of Coclaurine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Coclaurine is a pivotal member of the benzylisoquinoline alkaloid family, a class of secondary metabolites widely distributed in the plant kingdom.[1] It is naturally found in various plant species, including those from the Annonaceae and Lauraceae families, such as Nelumbo nucifera and Sarcopetalum harveyanum.[1][2] As a chiral molecule, **coclaurine** exists as two enantiomers, (S)-**coclaurine** and (R)-**coclaurine**, which can exhibit distinct biological activities.

Structurally, it serves as a key precursor in the biosynthesis of a vast array of more complex alkaloids, including morphine and codeine.[3] Beyond its biosynthetic significance, **coclaurine** itself demonstrates a range of pharmacological effects. It is recognized as a nicotinic acetylcholine receptor (nAChR) antagonist and has been investigated for its neuroprotective, antimicrobial, antioxidative, and anti-aging properties.[1][2][4] Recent studies have also highlighted its potential as an adjuvant in cancer therapy by sensitizing non-small cell lung carcinoma cells to cisplatin. This guide provides an in-depth overview of the physicochemical properties, spectral characteristics, relevant experimental protocols, and key signaling pathways associated with **coclaurine**.

Physicochemical Properties

The fundamental physical and chemical characteristics of **coclaurine** are summarized below. Data for both the common (S)-enantiomer and the (R)-enantiomer are provided where



available.

Table 1: Physical and Chemical Properties of Coclaurine

Property	(S)-Coclaurine	(R)-Coclaurine	Reference(s)
IUPAC Name	(1S)-1-[(4-hydroxyphenyl)methyl] -6-methoxy-1,2,3,4- tetrahydroisoquinolin- 7-ol	(1R)-1-[(4- hydroxyphenyl)methyl] -6-methoxy-1,2,3,4- tetrahydroisoquinolin- 7-ol	[5]
Synonyms	(+)-Coclaurine, d- Coclaurine		[4][5]
CAS Number	486-39-5	2196-60-3	[4][5]
Molecular Formula	C17H19NO3	C17H19NO3	[1]
Molecular Weight	285.34 g/mol	285.34 g/mol	[1][5]
Melting Point	220-221 °C	222-224 °C	N/A
Boiling Point	469.9 °C (Predicted)	496.9 °C (Predicted)	[1]
Flash Point	254.3 °C	254.3 °C	[1]
рКа	10.00 ± 0.15 (Predicted)	Not specified	N/A
InChIKey	LVVKXRQZSRUVPY- HNNXBMFYSA-N	LVVKXRQZSRUVPY- XFULWGLBSA-N	[6]
Canonical SMILES	COC1=C(C=C2C(INVALID-LINK CC3=CC=C(C=C3)O) O)	COC1=C(C=C2C(INVALID-LINK CC3=CC=C(C=C3)O) O)	[2][6]

Table 2: Solubility of Coclaurine



Solvent	Solubility	Reference(s)
DMSO	Soluble	N/A
Acetone	Soluble	N/A
Chloroform	Soluble	N/A
Dichloromethane	Soluble	N/A
Water	Low solubility; hydrochloride salt form exhibits enhanced water solubility.	[4]

Spectral Characterization

The structural elucidation of **coclaurine** relies on standard spectroscopic techniques. Below is a summary of its key spectral features.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of **coclaurine**. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ is observed at m/z 286.144.[5] Tandem mass spectrometry (MS/MS) reveals characteristic fragments that aid in structural confirmation.[7][8]

Table 3: LC-MS/MS Fragmentation Data for **Coclaurine** ([M+H]⁺ at m/z 286.144)



Precursor m/z	Fragment m/z	Relative Intensity (%)	Putative Fragment Identity	Reference(s)
286.144	107.0492	100.0	[C7H7O]+ - Hydroxybenzyl cation	[5]
286.144	269.1173	33.4	[M+H-NH₃]+ - Loss of ammonia	[5]
286.144	143.0495	16.8	Not specified	[5]
286.144	237.0914	9.4	Not specified	[5]
286.144	137.0602	9.1	Not specified	[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **coclaurine**. While full datasets are best viewed graphically, the expected chemical shifts correspond to its distinct chemical environments.[9][10][11]

- ¹H NMR: The spectrum would show distinct signals in the aromatic region (approx. 6.5-7.2 ppm) for the protons on the two benzene rings. The methoxy group (-OCH₃) would appear as a sharp singlet around 3.8 ppm. The various methylene (-CH₂-) and methine (-CH-) protons of the tetrahydroisoquinoline core would be observed in the aliphatic region (approx. 2.5-4.5 ppm).
- ¹³C NMR: The spectrum would display 17 distinct carbon signals. Aromatic carbons would resonate in the downfield region (approx. 110-150 ppm). The methoxy carbon would appear around 55-60 ppm, and the aliphatic carbons of the isoquinoline ring would be found in the upfield region (approx. 25-60 ppm).[10]

Infrared (IR) Spectroscopy

The IR spectrum of **coclaurine** is characterized by absorptions corresponding to its key functional groups.[12]



Table 4: Predicted Characteristic IR Absorptions for Coclaurine

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3500 - 3200 (broad)	O-H Stretch	Phenolic Hydroxyl (-OH)
3100 - 3000	C-H Stretch	Aromatic C-H
3000 - 2850	C-H Stretch	Aliphatic C-H
1600 - 1450	C=C Stretch	Aromatic Ring
1260 - 1000	C-O Stretch	Aryl Ether & Phenol
1250 - 1020	C-N Stretch	Amine

Experimental Protocols

This section details generalized but robust protocols relevant to the study of **coclaurine**, from its extraction to the analysis of its effects on protein expression.

General Protocol for Benzylisoquinoline Alkaloid Extraction

This protocol describes a standard acid-base extraction method for isolating alkaloids like **coclaurine** from dried plant material.[13][14][15][16][17]

Methodology:

- Preparation and Defatting: Grind dried plant material to a coarse powder. If the material is
 rich in lipids, pre-extract with a non-polar solvent like n-hexane in a Soxhlet apparatus to
 remove fats. Discard the hexane extract.[15]
- Maceration/Extraction: Moisten the powdered material with an alkaline solution (e.g., 10% ammonium hydroxide) to convert alkaloidal salts into their free base form. Macerate or percolate the basified material with an organic solvent (e.g., chloroform or methanol) for several hours to extract the free alkaloids.[13][17]

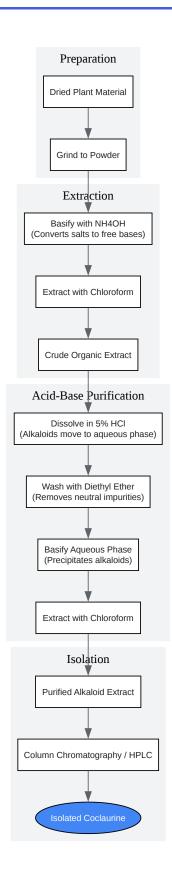
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- Acidification: Concentrate the organic extract under reduced pressure. Dissolve the resulting crude extract in a dilute acidic solution (e.g., 5% HCl or H₂SO₄). The alkaloids will form water-soluble salts, partitioning into the aqueous phase.[13]
- Purification: Wash the acidic aqueous solution with a non-polar solvent (e.g., diethyl ether) to remove neutral impurities, which will remain in the organic phase. Discard the organic wash.
- Liberation of Free Base: Carefully make the purified aqueous phase alkaline (pH 9-10) with ammonium hydroxide. This will precipitate the alkaloid free bases.[13]
- Final Extraction: Extract the precipitated alkaloids from the aqueous solution using an immiscible organic solvent like chloroform.
- Drying and Concentration: Collect the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the purified total alkaloid extract.
- Chromatographic Separation: Further separate individual alkaloids from the total extract using techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC).[13]





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Caption: Workflow for the general extraction and isolation of **coclaurine**.



Protocol for Western Blot Analysis of Protein Expression

This protocol provides a general workflow for analyzing changes in protein expression (e.g., EFHD2) in cultured cells after treatment with **coclaurine**.[18][19][20][21]

Methodology:

- Cell Culture and Treatment: Seed cells (e.g., A549 lung cancer cells) and grow to ~80% confluency. Treat cells with the desired concentrations of coclaurine (and a vehicle control, such as DMSO) for a specified time period.
- Protein Extraction (Lysis):
 - Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
 - Add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitor cocktails to each dish.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Centrifuge at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.
- Protein Quantification: Transfer the supernatant (containing the protein) to a new tube.
 Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
- Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
- SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 4-20% gradient gel). Include a molecular weight marker. Run the gel until adequate separation is achieved.
- Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.



- Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-EFHD2), diluted in blocking buffer, overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
- Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imager. The band intensity corresponds to the level of protein expression.
- Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH) to correct for variations in loading.

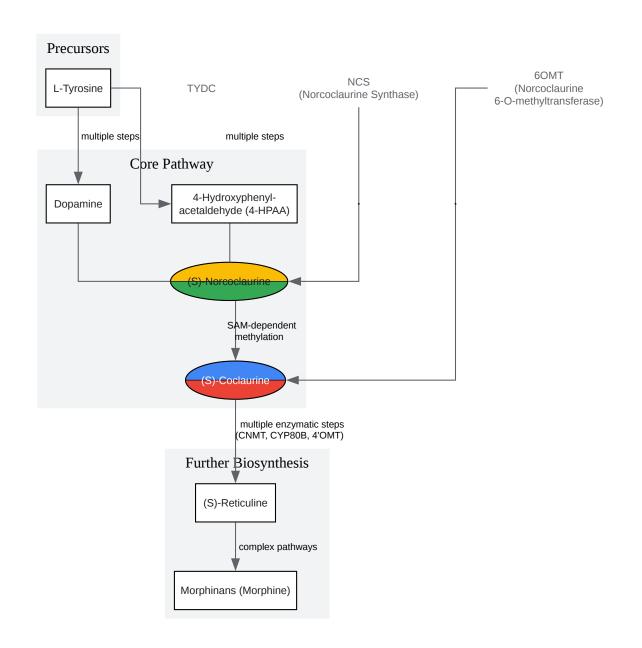
Biological Activity and Signaling Pathways

Coclaurine is not merely a structural intermediate but an active biomolecule that participates in several key biological pathways.

Biosynthesis of Coclaurine

Coclaurine is a central intermediate in the biosynthesis of most benzylisoquinoline alkaloids. The pathway begins with the amino acid L-tyrosine.





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Caption: Simplified biosynthetic pathway leading to and from coclaurine.



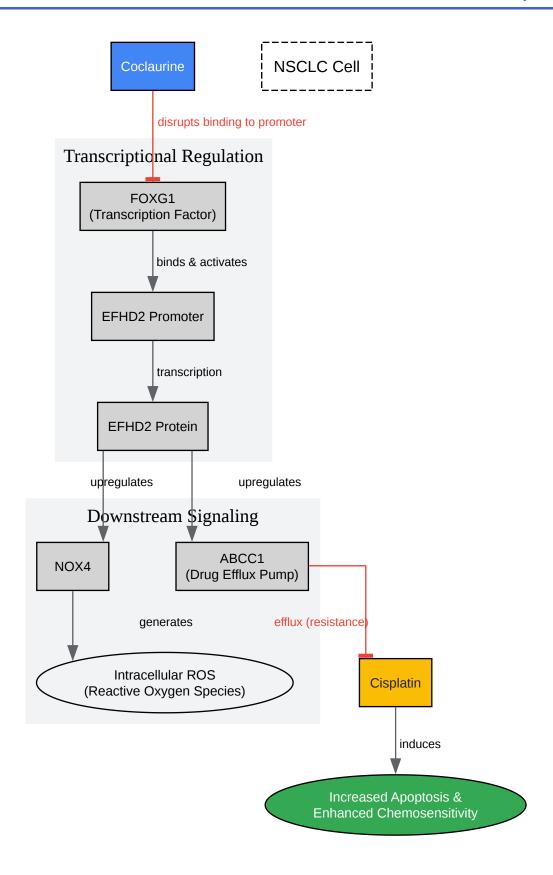
Pharmacological Signaling Pathways

Coclaurine interacts with several cellular signaling pathways, leading to its observed pharmacological effects.

Coclaurine is a known antagonist of nicotinic acetylcholine receptors.[2][22] This action contributes to its effects on the central nervous system by modulating neurotransmission.

Recent research has identified **coclaurine** as an inhibitor of the protein EFHD2 (EF-hand domain-containing protein D2). Elevated EFHD2 expression is linked to cisplatin resistance in NSCLC. By inhibiting EFHD2, **coclaurine** triggers a downstream cascade that sensitizes cancer cells to chemotherapy.





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Caption: Coclaurine-mediated inhibition of the EFHD2 signaling pathway.



Coclaurine has also been identified as one of the active components in plant extracts that modulate the PI3K/Akt signaling pathway. This pathway is fundamental to regulating the cell cycle, and its modulation is a key mechanism for anti-inflammatory and other therapeutic effects.

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